1-(4-Methoxyphenyl)piperidine-4-carboxylic acid
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Overview
Description
1-(4-Methoxyphenyl)piperidine-4-carboxylic acid is an organic compound with the molecular formula C13H17NO3. It is characterized by a piperidine ring substituted with a methoxyphenyl group and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)piperidine-4-carboxylic acid typically involves the reaction of 4-methoxybenzaldehyde with piperidine in the presence of a suitable catalyst. The resulting intermediate is then subjected to carboxylation to introduce the carboxylic acid group. The reaction conditions often include the use of solvents like methanol and water, and the process is carried out at room temperature .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The piperidine ring can undergo substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or alkylating agents like methyl iodide.
Major Products:
Oxidation: 1-(4-Hydroxyphenyl)piperidine-4-carboxylic acid.
Reduction: 1-(4-Methoxyphenyl)piperidine-4-methanol.
Substitution: 1-(4-Methoxyphenyl)-4-bromopiperidine.
Scientific Research Applications
1-(4-Methoxyphenyl)piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- 1-(4-Hydroxyphenyl)piperidine-4-carboxylic acid
- 1-(4-Methoxyphenyl)piperidine-4-methanol
- 1-(4-Methoxyphenyl)-4-bromopiperidine
Comparison: 1-(4-Methoxyphenyl)piperidine-4-carboxylic acid is unique due to the presence of both a methoxy group and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it offers a balance of hydrophilicity and lipophilicity, making it versatile for various applications .
Biological Activity
1-(4-Methoxyphenyl)piperidine-4-carboxylic acid, a compound belonging to the piperidine family, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and specific case studies highlighting its therapeutic potential.
Chemical Structure and Synthesis
The compound's structure can be represented as follows:
The synthesis of this compound typically involves the reaction of piperidine derivatives with substituted phenyl groups. Various synthetic routes have been explored, including the use of amide coupling reactions and acylation methods to yield the desired piperidine derivatives .
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a study demonstrated that certain piperidine derivatives showed cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy. The mechanism of action is believed to involve the induction of apoptosis in tumor cells, as evidenced by increased caspase activity in treated cells .
Antidiabetic Potential
Recent studies have also explored the antidiabetic effects of piperidine derivatives. For example, compounds structurally related to this compound demonstrated inhibitory activity against alpha-glucosidase, indicating their potential as therapeutic agents for managing diabetes. The IC50 values for these compounds were significantly lower than those of standard drugs like acarbose, highlighting their efficacy .
Neurotransmitter Reuptake Inhibition
Another area of interest is the compound's role as a monoamine neurotransmitter reuptake inhibitor. Research has shown that derivatives of piperidine-4-carboxylic acid can effectively inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, which may have implications for treating mood disorders .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:
- Substituent Effects : The presence of electron-donating groups (e.g., methoxy) on the aromatic ring enhances biological activity by improving binding affinity to target proteins.
- Piperidine Ring Modifications : Alterations in the piperidine ring can significantly affect pharmacological properties, including potency and selectivity against various biological targets .
Case Studies
Properties
IUPAC Name |
1-(4-methoxyphenyl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-17-12-4-2-11(3-5-12)14-8-6-10(7-9-14)13(15)16/h2-5,10H,6-9H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KORJAGBJOHCZCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCC(CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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